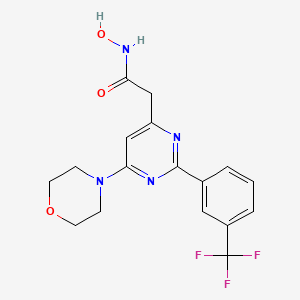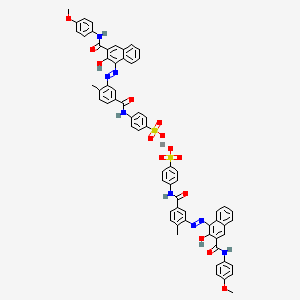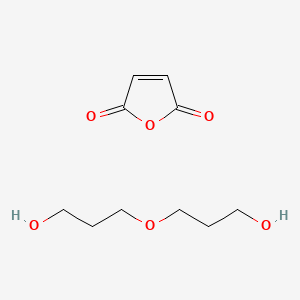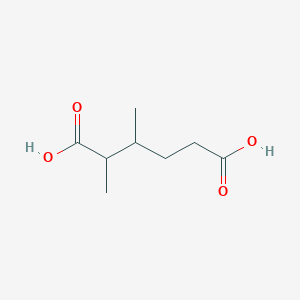![molecular formula C17H20N2O2S B14667507 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol CAS No. 40845-29-2](/img/structure/B14667507.png)
10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol: is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a phenothiazine core with two hydroxyl groups at positions 2 and 3.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol typically involves multiple steps. One common method includes the reaction of phenothiazine with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then subjected to hydroxylation using hydrogen peroxide or a similar oxidizing agent to introduce the hydroxyl groups at positions 2 and 3.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the phenothiazine core can yield dihydrophenothiazines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrophenothiazines.
Substitution: Various substituted phenothiazines.
科学研究应用
Chemistry: In chemistry, 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins makes it a subject of interest in biochemical research.
Medicine: In medicine, derivatives of phenothiazines, including this compound, are explored for their antipsychotic and antiemetic properties. They act on various neurotransmitter receptors, providing therapeutic effects in conditions such as schizophrenia and nausea.
Industry: In the industrial sector, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It is also investigated for its potential use in electronic materials and sensors.
作用机制
The mechanism of action of 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol involves its interaction with various molecular targets. It primarily acts as an antagonist on dopaminergic receptors (D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), and histaminergic receptors (H1). By blocking these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects .
相似化合物的比较
Acepromazine: Another phenothiazine derivative used as a sedative and antiemetic.
Promazine: Used to manage schizophrenia and other psychotic disorders.
Chlorpromazine: A widely used antipsychotic medication.
Uniqueness: 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylamino and hydroxyl groups allows for versatile chemical reactions and potential therapeutic applications.
属性
CAS 编号 |
40845-29-2 |
|---|---|
分子式 |
C17H20N2O2S |
分子量 |
316.4 g/mol |
IUPAC 名称 |
10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol |
InChI |
InChI=1S/C17H20N2O2S/c1-18(2)8-5-9-19-12-6-3-4-7-16(12)22-17-11-15(21)14(20)10-13(17)19/h3-4,6-7,10-11,20-21H,5,8-9H2,1-2H3 |
InChI 键 |
DLOBIROKJHLTEE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=CC(=C(C=C31)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


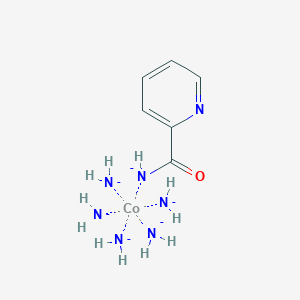

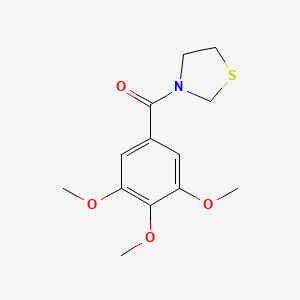
![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
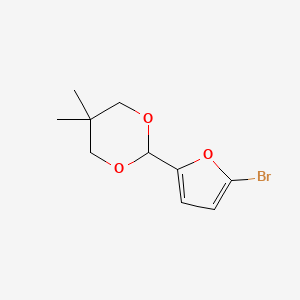
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
